molecular formula C4H9BrO2S B6213951 2-bromomethanesulfonylpropane CAS No. 2731010-57-2

2-bromomethanesulfonylpropane

Cat. No.: B6213951
CAS No.: 2731010-57-2
M. Wt: 201.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

2731010-57-2

Molecular Formula

C4H9BrO2S

Molecular Weight

201.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-bromomethanesulfonylpropane can be synthesized through the bromination of methanesulfonylpropane. The reaction typically involves the use of hydrobromic acid (HBr) as the brominating agent in the presence of a catalyst such as concentrated sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of 2-bromomethanesulfonylpropane can be achieved using a continuous flow microchannel reactor. This method allows for precise control over reaction parameters, leading to higher efficiency and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-bromomethanesulfonylpropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-bromomethanesulfonylpropane has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromomethanesulfonylpropane involves its ability to act as an electrophile in chemical reactions. The bromine atom is highly reactive and can be easily displaced by nucleophiles, leading to the formation of new bonds. The sulfonyl group enhances the electrophilicity of the compound, making it a versatile reagent in various synthetic applications .

Comparison with Similar Compounds

Structural and Functional Differences

  • 2-Bromo-2-methyl-propanoic acid: Contains a carboxylic acid group (-COOH) adjacent to the brominated carbon, introducing significant polarity and hydrogen-bonding capacity.

Physical Properties

Property 2-Bromo-2-methyl-propane 2-Bromo-2-methyl-propanoic acid
Molecular Weight (g/mol) 137.02 167.01
Refractive Index (nD²⁰) 1.42525 1.52
Boiling Point (°C) 73.1 200 (decomposes)
Solubility Miscible in organic solvents Slightly soluble in water; soluble in ethanol/ether

Key Observations :

  • The carboxylic acid derivative has a higher molecular weight and boiling point due to increased polarity and intermolecular hydrogen bonding .
  • tert-Butyl bromide’s lower boiling point reflects its volatility and non-polar nature, whereas the acid’s decomposition at 200°C underscores thermal instability under elevated temperatures .

Data Tables

Table 1: Physical Properties of 2-Bromo-2-methyl-propane
Formula M. Wt. nD²⁰ bp (°C) Solubility
(CH₃)₃CBr 137.02 1.425 73.1 Organic solvents
Table 2: Physical Properties of 2-Bromo-2-methyl-propanoic acid
Formula M. Wt. nD²⁰ bp (°C) Solubility
BrC(CH₃)₂COOH 167.01 1.52 200* Alcohol, ether; decomposes

*Decomposes at boiling point.
Source:

This comparison instead focuses on structurally related brominated analogs to demonstrate methodology. For authoritative insights on sulfonyl-containing derivatives, additional specialized literature or experimental datasets would be required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.